N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that was obtained in high yield in the reaction between tryptamine and naproxen . It is a newly synthesized derivative that has been fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .
Synthesis Analysis
The compound was synthesized using an easy synthetic procedure for amide synthesis, which is the DCC-mediated (N, N’ -dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of the compound was analyzed and characterized using 1H, 13C-NMR, UV, IR, and mass spectral data . The compound was found to interact with the active site region of the target enzymes through hydrogen bonds and pi-stacked interactions .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . These compounds increase the conversion rate of carboxylic acid to carboxamide .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 114–115 °C . It was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications
Synthesis and Chemical Properties
Research in the synthesis and chemical properties of related compounds, such as imidazoles and benzimidazoles, has been extensive. These compounds are known for their diverse pharmacological activities, which has led to studies on their synthesis through various chemical reactions. For example, the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives shows the versatility of these compounds, indicating that similar methodologies could be applied to N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (Lv et al., 2017).
Potential Applications in Antimicrobial and Antitumor Research
Several studies have focused on the antimicrobial and antitumor potential of compounds within the same chemical family. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been evaluated for their activity against drug-sensitive and resistant MTB strains, highlighting their significance in developing new antimicrobial agents (Lv et al., 2017). Similarly, antitumor activities have been observed in imidazotetrazines, suggesting that related compounds, including this compound, could have potential applications in cancer research (Stevens et al., 1984).
Catalysis and Organic Synthesis
The compound's structure suggests potential applications in catalysis and organic synthesis. For instance, palladium-catalyzed reactions involving imidazole derivatives highlight the role of such compounds in synthesizing complex organic molecules. These methodologies could be applicable to this compound, enhancing its utility in synthetic organic chemistry (Grasa et al., 2001).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(12-5-6-16-17(9-12)22-11-21-16)19-8-7-13-10-20-15-4-2-1-3-14(13)15/h1-4,10-12,20H,5-9H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXYVBMAQXBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCC3=CNC4=CC=CC=C43)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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